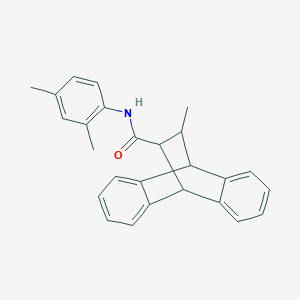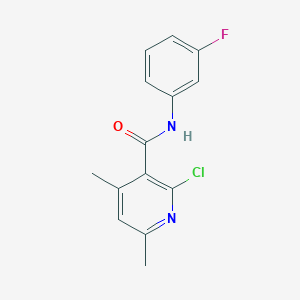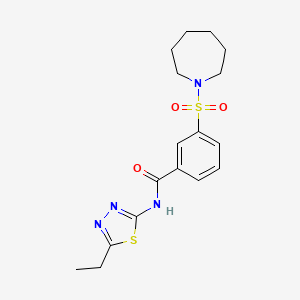![molecular formula C25H23F3N2O2 B11525912 N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B11525912.png)
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a cyclohexyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of key intermediates through reactions such as Suzuki–Miyaura coupling . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine moiety but lacks the cyclohexylphenoxy group.
Fluoxetine: Known for its trifluoromethyl group, this compound is used as an antidepressant.
Uniqueness
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H23F3N2O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H23F3N2O2/c26-25(27,28)20-10-13-22(30-24(31)19-7-4-14-29-16-19)23(15-20)32-21-11-8-18(9-12-21)17-5-2-1-3-6-17/h4,7-17H,1-3,5-6H2,(H,30,31) |
InChI Key |
GULBSXOLOXALFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=CC(=C3)C(F)(F)F)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-chlorophenyl)-1-hexyl-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11525830.png)
![4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11525838.png)
![(4Z)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11525843.png)

![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B11525850.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B11525857.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B11525869.png)
![Benzoic acid, 4-[2-(4-cyanomethyl-1-piperazinyl)-1-oxoethyl]amino-, methyl ester](/img/structure/B11525876.png)
![1,3-diphenyl-N-{(E)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}-1H-pyrazol-5-amine](/img/structure/B11525883.png)

![methyl 2-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11525902.png)
![N-(3,4-difluorophenyl)-N-[3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinyliden]amine](/img/structure/B11525903.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11525909.png)
